![molecular formula C16H16ClN5O2 B13099217 Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Métodos De Preparación
The synthesis of Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate typically involves the formation of the pyrazolo[3,4-D]pyrimidine core followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, which is then cyclized with formamide to yield the pyrazolo[3,4-D]pyrimidine core. The final step involves the reaction of the pyrazolo[3,4-D]pyrimidine with tert-butyl chloroformate to introduce the tert-butyl carbamate group .
Análisis De Reacciones Químicas
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, such as CDK2/cyclin A2, by binding to the active site and preventing substrate phosphorylation. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate can be compared with other similar compounds, such as:
1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: This compound shares a similar core structure but lacks the carbamate group.
tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-D]pyrimidin-1-yl)phenyl)carbamate: This compound has a similar structure but contains a methylsulfonyl group instead of a chloro group.
Propiedades
Fórmula molecular |
C16H16ClN5O2 |
|---|---|
Peso molecular |
345.78 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H16ClN5O2/c1-16(2,3)24-15(23)21-10-4-6-11(7-5-10)22-14-12(8-20-22)13(17)18-9-19-14/h4-9H,1-3H3,(H,21,23) |
Clave InChI |
OQGUQEVXSNCBNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




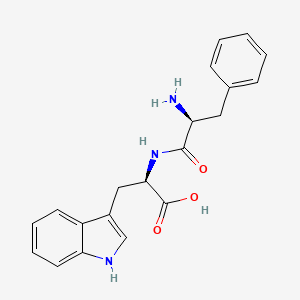

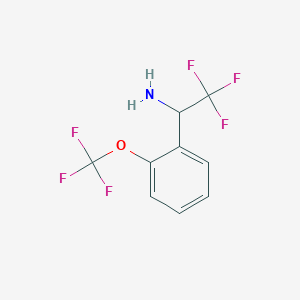

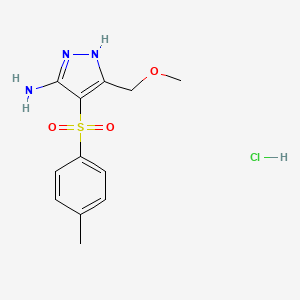
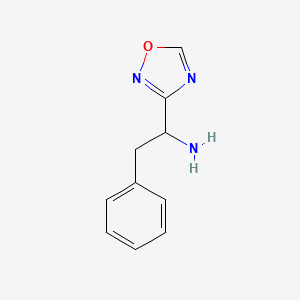
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
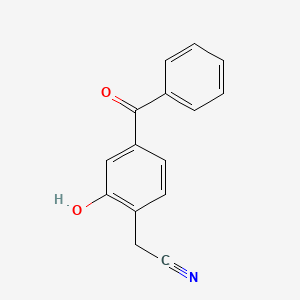

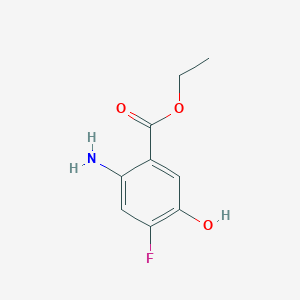
![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)

